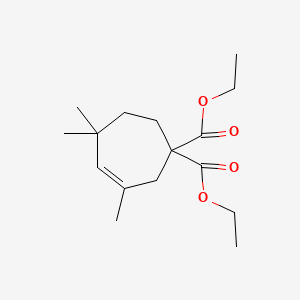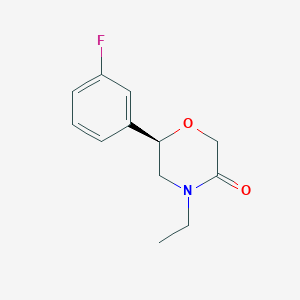![molecular formula C29H26N6O2S B12631911 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” is a complex organic compound that features multiple functional groups, including benzimidazole, cyano, phenyl, pyrazole, and sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Synthesis of the pyrazole ring: This typically involves the reaction of hydrazine with a 1,3-diketone.
Coupling of the benzimidazole and pyrazole units: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the cyano group: This can be done via a nucleophilic substitution reaction.
Attachment of the sulfonamide group: This is usually achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
Oxidation: Products may include benzimidazole N-oxides or pyrazole N-oxides.
Reduction: The primary product would be the corresponding amine.
Substitution: Various halogenated derivatives or other substituted products can be formed.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural complexity.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound may be explored for its potential as an anticancer or antimicrobial agent.
Diagnostics: Possible use in diagnostic imaging due to its unique structural features.
Industry
Chemical Sensors: Application in the development of sensors for detecting specific analytes.
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Protein Binding: It may interact with specific amino acid residues, altering protein conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide
- **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it unique compared to simpler analogs.
Its diverse applications in various fields highlight its versatility.
Propriétés
Formule moléculaire |
C29H26N6O2S |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
3-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C29H26N6O2S/c1-3-34(4-2)38(36,37)25-14-10-11-21(18-25)28-23(20-35(33-28)24-12-6-5-7-13-24)17-22(19-30)29-31-26-15-8-9-16-27(26)32-29/h5-18,20H,3-4H2,1-2H3,(H,31,32)/b22-17+ |
Clé InChI |
ITKXQADJDRUZPP-OQKWZONESA-N |
SMILES isomérique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)



